molecular formula C19H18N2O4S B3460045 N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B3460045
M. Wt: 370.4 g/mol
InChI Key: GVUQVUAEOONOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as FMSB, is a compound that has gained attention in the scientific community due to its potential applications in cancer research. FMSB is a small molecule inhibitor that targets a specific protein, and has shown promising results in preclinical studies.

Mechanism of Action

N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide binds to the ATP-binding pocket of PAK4, preventing its activation and downstream signaling. This leads to reduced cell migration, invasion, and proliferation, as well as increased apoptosis in cancer cells. This compound has also been shown to inhibit the formation of focal adhesions and stress fibers, which are important for cell adhesion and migration.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of other kinases, such as PAK1 and PAK2, which are involved in cell signaling and cytoskeletal organization. This compound has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for antibacterial therapy.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. This compound has also been shown to have low toxicity in animal models, making it a potential candidate for clinical trials. However, this compound has some limitations as well. Its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to investigate its potential applications in combination therapy with chemotherapy and radiation therapy. Another direction is to investigate its potential as an antibacterial agent. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility and half-life. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of a protein called PAK4, which is involved in cell migration, invasion, and proliferation. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical studies. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-21(26(23,24)18-7-3-2-4-8-18)16-11-9-15(10-12-16)19(22)20-14-17-6-5-13-25-17/h2-13H,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUQVUAEOONOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.